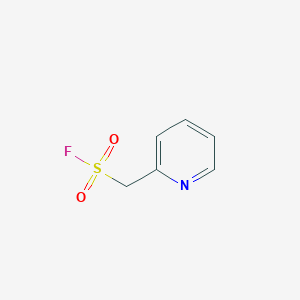
(Pyridin-2-yl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-2-yl)methanesulfonyl fluoride is an organic compound that features a pyridine ring substituted at the 2-position with a methanesulfonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-2-yl)methanesulfonyl fluoride typically involves the reaction of pyridine-2-methanesulfonyl chloride with a fluoride source. Common fluoride sources include potassium fluoride or cesium fluoride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide or acetonitrile under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridin-2-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be displaced by nucleophiles such as amines or alcohols.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of sulfonyl hydrides or other reduced sulfonyl compounds.
Applications De Recherche Scientifique
(Pyridin-2-yl)methanesulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Catalysis: It is used in catalytic processes, particularly in the formation of carbon-sulfur bonds.
Mécanisme D'action
The mechanism of action of (Pyridin-2-yl)methanesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic transformations, including the formation of sulfonamides and sulfonate esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Pyridin-2-yl)methanesulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
(Pyridin-2-yl)methanesulfonamide: Contains an amide group instead of fluoride.
(Pyridin-2-yl)methanesulfonate esters: Formed by esterification of the sulfonyl group.
Uniqueness
(Pyridin-2-yl)methanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride or amide counterparts. The fluoride group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C6H6FNO2S |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
pyridin-2-ylmethanesulfonyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)5-6-3-1-2-4-8-6/h1-4H,5H2 |
Clé InChI |
MUTWAJVSNHGLCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


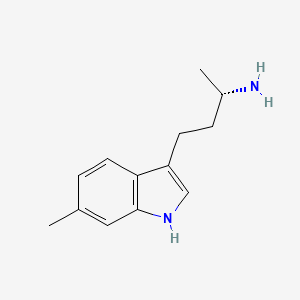
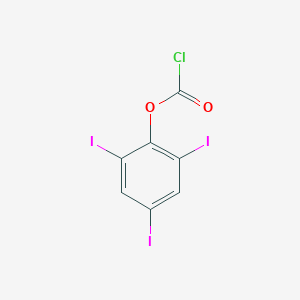
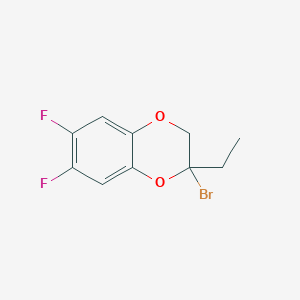
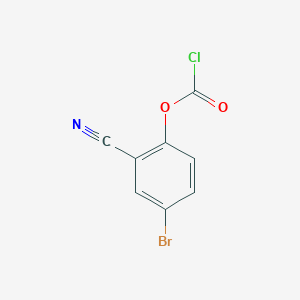
![3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13238188.png)
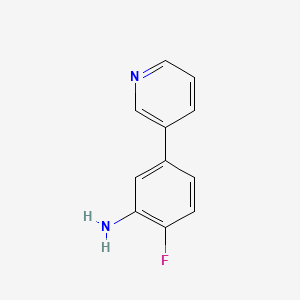
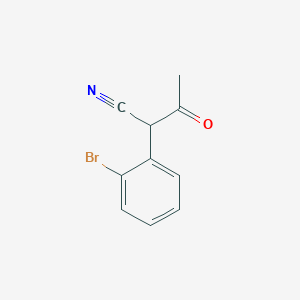
![N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13238197.png)
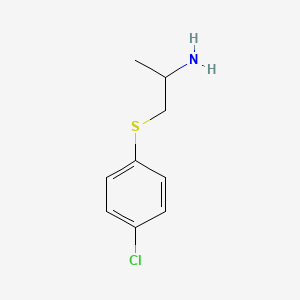
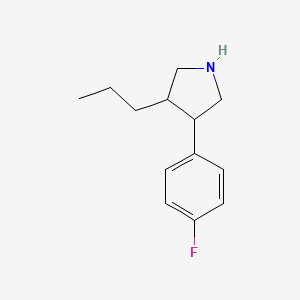

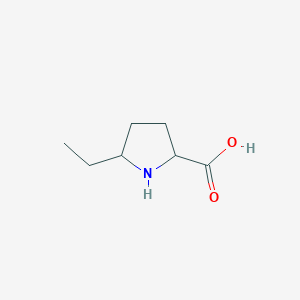
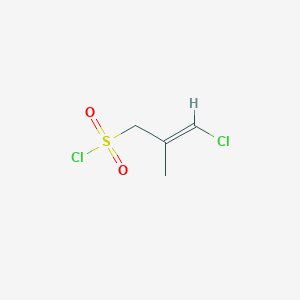
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)
